molecular formula C20H15NO4 B12927159 (2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate

(2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate

Cat. No.: B12927159
M. Wt: 333.3 g/mol
InChI Key: UYCAIXXIOYVXSA-UHFFFAOYSA-N
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Description

(2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinoline and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-1,2-dihydroquinoline derivatives with 2H-chromene-3-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as piperidine or triethylamine to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

(2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-oxo-1,2-dihydroquinolin-3-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined quinoline and chromene structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

IUPAC Name

(2-oxo-1H-quinolin-3-yl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H15NO4/c22-19-15(9-13-5-1-3-7-17(13)21-19)11-25-20(23)16-10-14-6-2-4-8-18(14)24-12-16/h1-10H,11-12H2,(H,21,22)

InChI Key

UYCAIXXIOYVXSA-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC4=CC=CC=C4NC3=O

Origin of Product

United States

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